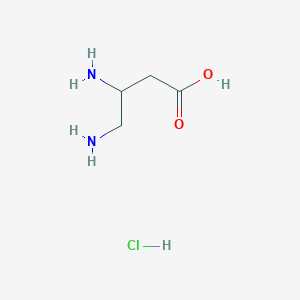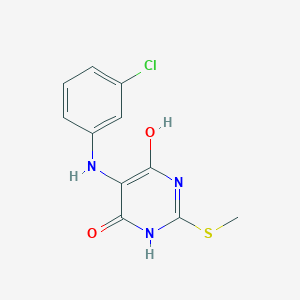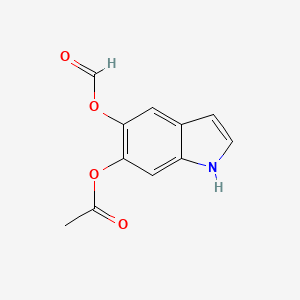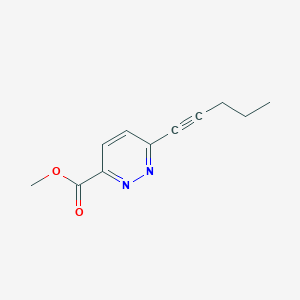![molecular formula C23H32N2 B12925340 5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine CAS No. 98495-18-2](/img/structure/B12925340.png)
5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is an organic compound with the molecular formula C23H32N2 It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a butyl group and a phenyl ring that is further substituted with a trans-4-propylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.
Substitution Reactions: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride.
Cyclohexyl Group Introduction: The trans-4-propylcyclohexyl group can be attached to the phenyl ring through a Friedel-Crafts alkylation reaction using propylcyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for alkylation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyrimidine: Lacks the butyl and trans-4-propylcyclohexyl groups, resulting in different chemical and biological properties.
4-Butyl-2-phenylpyrimidine: Similar but lacks the trans-4-propylcyclohexyl group.
5-Butyl-2-(4-cyclohexylphenyl)pyrimidine: Similar but lacks the propyl group on the cyclohexyl ring.
Uniqueness
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is unique due to the presence of both the butyl group and the trans-4-propylcyclohexyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
98495-18-2 |
|---|---|
Fórmula molecular |
C23H32N2 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
5-butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine |
InChI |
InChI=1S/C23H32N2/c1-3-5-7-19-16-24-23(25-17-19)22-14-12-21(13-15-22)20-10-8-18(6-4-2)9-11-20/h12-18,20H,3-11H2,1-2H3 |
Clave InChI |
VODOFAOXJAINKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3CCC(CC3)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925274.png)
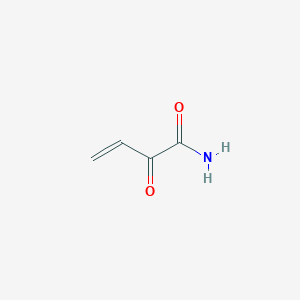
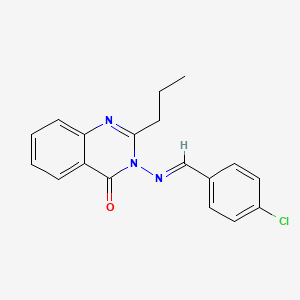
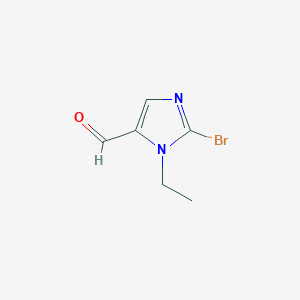

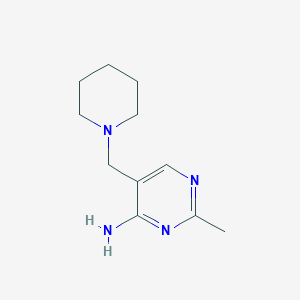
![N-[2-(3-Fluoroanilino)-3-(thiophen-2-yl)quinoxalin-6-yl]benzamide](/img/structure/B12925311.png)
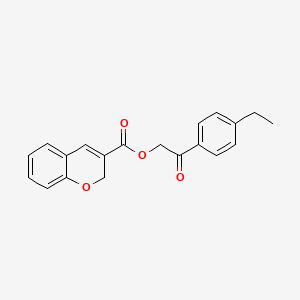
![7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B12925334.png)
